2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
2-(2-Methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 2-methylphenyl group at position 2 and a 1,2,4-oxadiazole-linked trifluoromethylphenyl moiety at position 5. This structure combines aromatic, electron-withdrawing (trifluoromethyl), and heterocyclic elements, which are often associated with enhanced metabolic stability and bioactivity in medicinal chemistry .
Properties
IUPAC Name |
2-(2-methylphenyl)-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N5O2/c1-14-5-2-3-8-17(14)18-12-19-22(32)30(9-10-31(19)28-18)13-20-27-21(29-33-20)15-6-4-7-16(11-15)23(24,25)26/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRRVMNGIOHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[1,5-a]pyrazin-4-one core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and diketones.
Introduction of the 2-methylphenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the oxadiazole ring: This can be synthesized through cyclization reactions involving nitrile oxides and hydrazides.
Attachment of the 3-(trifluoromethyl)phenyl group: This step typically involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs in the Pyrazolo[1,5-a]pyrazin-4-one Family
Key Observations :
- Trifluoromethyl Groups : The target compound’s trifluoromethylphenyl moiety enhances lipophilicity and resistance to oxidative metabolism compared to methoxy or chlorophenyl substituents .
- Oxadiazole vs.
- Aromatic Substitutions : The 2-methylphenyl group may confer steric hindrance, affecting binding pocket interactions compared to 4-fluorophenyl or dimethoxyphenyl groups .
Pyrazolo[1,5-a]pyrimidine Derivatives
Key Differences :
- Core Heterocycle: Pyrazolo-pyrimidines (pyrimidine fused) exhibit different electronic properties compared to pyrazolo-pyrazinones (pyrazine fused), influencing binding to purine-binding enzymes .
- Halogenation : Dichlorophenyl groups in pyrimidine analogs enhance antiparasitic activity but may increase toxicity compared to the target compound’s methylphenyl group .
Oxadiazole-Containing Compounds
Key Insight : The target compound’s 1,2,4-oxadiazole linkage to trifluoromethylphenyl may optimize both metabolic stability and target affinity compared to simpler oxadiazole derivatives .
Biological Activity
The compound 2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule notable for its potential biological activities. Its unique structure includes a pyrazolo[1,5-a]pyrazin core, substituted with a 2-methylphenyl group and a trifluoromethylphenyl group connected via an oxadiazole ring. This composition suggests promising interactions with various biological targets, making it a candidate for therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The presence of the pyrazolo[1,5-a]pyrazin moiety is particularly noteworthy for its potential kinase inhibitory activity, which can be crucial in the treatment of diseases such as cancer and neurodegenerative disorders .
Kinase Inhibition
The pyrazolo[1,5-a]pyrazin structure suggests that the compound may inhibit specific kinases involved in cellular signaling pathways. Kinase inhibitors are essential in cancer therapy as they can interfere with the proliferation and survival of cancer cells .
Antimicrobial Properties
Preliminary studies have shown that the compound may possess antimicrobial activity. This is attributed to its structural features that allow it to interact with bacterial membranes or specific intracellular targets .
In Vitro Studies
A study focusing on the interaction of this compound with various biological targets revealed promising results. The compound was tested against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics. For instance, in tests involving MCF-7 breast cancer cells, it was found to increase p53 expression and activate apoptotic pathways through caspase-3 cleavage .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.38 | Induction of apoptosis via p53 pathway |
| HUH7 (Liver) | 10.1 | Cytotoxic activity |
| Other Cancer Lines | Varies | Potential kinase inhibition |
Structure-Activity Relationship (SAR)
The compound's structural components play a critical role in its biological activity. Modifications to the oxadiazole or pyrazolo[1,5-a]pyrazin moieties can significantly alter potency and selectivity against various targets. For example, compounds with different substitutions on the oxadiazole ring were shown to have varying degrees of HDAC inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
